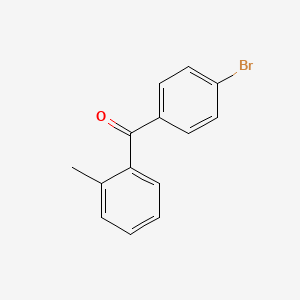

4-Bromo-2'-methylbenzophenone

Beschreibung

Significance of Substituted Benzophenones in Modern Chemical Synthesis

Substituted benzophenones are a class of compounds with significant and diverse applications in both industrial and academic chemistry. The core benzophenone (B1666685) structure acts as a robust scaffold, and the addition of various functional groups to its phenyl rings allows for the fine-tuning of its chemical and physical properties.

One of the most prominent uses of benzophenone derivatives is as photoinitiators in UV-curing processes for inks, coatings, and adhesives. Upon absorption of UV light, they can initiate polymerization reactions. They are also widely used as UV blockers in packaging materials to prevent the photodegradation of the contents and the polymer itself. alfa-chemistry.com

In the realm of polymer chemistry, specific substituted benzophenones are critical monomers. For instance, 4,4'-difluorobenzophenone (B49673) is a precursor to the high-performance polymer PEEK (polyether ether ketone). alfa-chemistry.com Furthermore, substituted benzophenone imines are employed in the synthesis of Covalent Organic Frameworks (COFs), a class of porous crystalline polymers with applications in gas storage and catalysis. nih.gov The benzophenone group can serve as a protective group for amines that is later cleaved during COF formation. nih.gov

Beyond polymer and materials science, these compounds are crucial intermediates in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. smolecule.com The carbonyl group and the aromatic rings can undergo a variety of chemical transformations, making them valuable building blocks for medicinal chemists. For example, 2-amino-5-chlorobenzophenone (B30270) is an intermediate in the synthesis of benzodiazepines. alfa-chemistry.com

Overview of Brominated Methylbenzophenones in Scholarly Literature

Brominated methylbenzophenones represent a specific subclass of substituted benzophenones that have attracted scholarly attention primarily due to their utility as synthetic intermediates. The presence of a bromine atom provides a reactive handle for a wide range of cross-coupling reactions (like Suzuki, Heck, and Sonogashira reactions), which are fundamental for constructing complex molecular architectures. The methyl group, depending on its position, can influence the electronic nature and steric environment of the molecule.

The most common method reported for the synthesis of these compounds is the Friedel-Crafts acylation. oregonstate.edu This reaction typically involves the treatment of a methylated benzene (B151609) derivative (like toluene) with a brominated benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.uk For example, student experiments at Oregon State University have documented the synthesis of various isomers, such as 4-bromo-4'-methylbenzophenone, via this method, followed by characterization using spectroscopic techniques. oregonstate.edu

Research on these compounds often focuses on their subsequent chemical transformations. The bromine atom can be substituted to introduce new functional groups, leading to the creation of novel biaryl compounds or other derivatives with potential applications in medicinal chemistry and materials science. smolecule.com Additionally, the benzophenone core makes these molecules photoactive. Studies on related compounds, such as 4-bromo-4'-methylbenzophenone, have investigated their photochemical reduction to form substituted benzopinacols, highlighting their potential in photochemistry research. oregonstate.edu

Scope of Academic Inquiry for 4-Bromo-2'-methylbenzophenone Research

While several of its isomers have been described in scholarly literature, research focusing specifically on this compound (CAS No. 27428-59-7) is less prevalent. However, its chemical structure suggests clear avenues for academic inquiry.

The primary area of investigation for this compound is its application as a building block in organic synthesis. Its synthesis would likely be achieved via a Friedel-Crafts acylation between toluene (B28343) and 4-bromobenzoyl chloride. chemguide.co.uk A key challenge in this synthesis is controlling the regioselectivity, as acylation of toluene typically yields a mixture of ortho and para isomers, with the para product often being dominant due to steric hindrance. chemguide.co.uk Isolating the desired ortho-methyl isomer (2'-methyl) would be a necessary purification step.

Once obtained, the compound serves as a trifunctional intermediate. The three key features for further synthetic exploration are:

The carbonyl group , which can undergo nucleophilic addition, reduction, or be used to form heterocycles.

The bromine atom , which is a prime site for metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The ortho-methyl group , which introduces specific steric constraints that can influence the conformation of the molecule and the stereochemical outcome of subsequent reactions. This steric hindrance can be exploited to direct reactions to other parts of the molecule or to create sterically crowded target molecules.

Given the general properties of benzophenones, another logical area of research is in photochemistry and materials science. The interplay between the electron-withdrawing bromine atom and the electron-donating methyl group, combined with the specific steric arrangement, could impart unique photophysical properties, making it a candidate for studies as a photosensitizer or as a component in novel photoresponsive materials.

Table 1: Chemical Data for this compound

| Property | Value |

| CAS Number | 27428-59-7 alfa-chemistry.com |

| Molecular Formula | C₁₄H₁₁BrO alfa-chemistry.com |

| Molecular Weight | 275.14 g/mol alfa-chemistry.com |

| IUPAC Name | (4-bromophenyl)(2-methylphenyl)methanone alfa-chemistry.com |

| Synonyms | (4-Bromophenyl)(o-tolyl)methanone alfa-chemistry.com |

| Boiling Point | 338.2°C at 760 mmHg alfa-chemistry.com |

| Density | 1.375 g/cm³ alfa-chemistry.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-bromophenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(15)9-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHRRVPQMJGTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641766 | |

| Record name | (4-Bromophenyl)(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27428-59-7 | |

| Record name | (4-Bromophenyl)(2-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27428-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl)(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2 Methylbenzophenone

Established Synthetic Routes for Substituted Benzophenones

Traditional methods for synthesizing substituted benzophenones remain fundamental in both laboratory and industrial settings. These routes are well-documented and rely on core principles of organic reactions, primarily electrophilic aromatic substitution.

The Friedel-Crafts acylation is a cornerstone reaction for the synthesis of aryl ketones, including benzophenone (B1666685) derivatives. nih.gov The reaction involves the introduction of an acyl group into an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). pearson.comlibretexts.org For the synthesis of 4-Bromo-2'-methylbenzophenone, two primary disconnection approaches are feasible:

Route A: Acylation of toluene (B28343) with 4-bromobenzoyl chloride.

Route B: Acylation of bromobenzene (B47551) with 2-methylbenzoyl chloride.

In Route B, the acylation of bromobenzene with 2-methylbenzoyl chloride presents its own set of challenges. The bromine atom is a deactivating but ortho-, para-directing group. This would lead to the formation of this compound (para-acylation) and 2-Bromo-2'-methylbenzophenone (ortho-acylation). The deactivating nature of the bromine atom generally makes the reaction slower compared to the acylation of toluene.

The choice of Lewis acid catalyst and solvent is critical in Friedel-Crafts reactions. While AlCl₃ is common, other catalysts like FeCl₃ and ZnCl₂ have also been employed, sometimes in combination with ionic liquids which can act as both catalyst and solvent. researchgate.net The solvent can influence the reactivity and selectivity; common choices include carbon disulfide, nitrobenzene, and chlorinated hydrocarbons. researchgate.netguidechem.com

| Route | Aromatic Substrate | Acylating Agent | Major Products | Key Considerations |

| A | Toluene | 4-Bromobenzoyl chloride | This compound (ortho), 4-Bromo-4'-methylbenzophenone (para) | Toluene is an activated ring; potential for polyalkylation is low in acylation. Separation of ortho and para isomers is required. |

| B | Bromobenzene | 2-Methylbenzoyl chloride | This compound (para), 2-Bromo-2'-methylbenzophenone (ortho) | Bromobenzene is a deactivated ring, requiring harsher conditions. Steric hindrance from the 2-methyl group on the acyl chloride may influence regioselectivity. |

An alternative to constructing the benzophenone core via Friedel-Crafts acylation is to first synthesize a benzophenone precursor and then introduce the bromine substituent. Starting with 2'-methylbenzophenone, a direct bromination step could be employed. The challenge lies in controlling the regioselectivity of the bromination. The benzoyl group is a meta-directing deactivator, while the methyl group is an ortho-, para-directing activator. The position of bromination will be directed by the activating methyl group to the ortho and para positions on that ring, and by the deactivating carbonyl group to the meta positions on the other ring. To achieve the desired 4-bromo substitution, the bromine must be directed to the para position of the unsubstituted phenyl ring, which is activated by the carbonyl group.

Various brominating agents can be used, from molecular bromine (Br₂) to N-bromosuccinimide (NBS). nih.govresearchgate.net The use of NBS is often preferred as it is easier to handle and can offer improved selectivity. researchgate.net The choice of catalyst and solvent can significantly influence the outcome, with possibilities of either ring bromination or side-chain bromination on the methyl group. google.comsemanticscholar.org For instance, using N-bromosuccinimide with a catalyst like active aluminum oxide can promote regioselective monobromination of aralkyl ketones. semanticscholar.org

Another functionalization strategy involves organometallic reagents. For example, a Grignard reaction between 2-methylphenylmagnesium bromide and 4-bromobenzaldehyde, followed by oxidation of the resulting secondary alcohol, would yield this compound.

Advanced Synthetic Techniques

To overcome the limitations of classical methods, such as long reaction times, harsh conditions, and selectivity issues, advanced synthetic techniques have been applied to the synthesis of benzophenone derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. semanticscholar.org By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles. researchgate.netsc.edu This technique has been successfully applied to Friedel-Crafts acylations and other reactions used to produce benzophenones. asianpubs.org The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. For the synthesis of benzophenone derivatives, microwave irradiation in the presence of a catalyst can significantly enhance the reaction rate. researchgate.net For example, the synthesis of various benzophenone ethylene (B1197577) ketals was achieved with 100% conversion and high yields (92-98%) in short reaction times under microwave irradiation, a significant improvement over traditional heating methods which required 40 hours for complete conversion. semanticscholar.org

| Method | Reaction Time | Conversion/Yield | Reference |

| Traditional Heating | 40 hours | ~42% after 3 hours, complete after 40h | semanticscholar.org |

| Microwave Irradiation | 2-3 hours | 100% conversion, 92-98% yield | semanticscholar.orgresearchgate.net |

Modern catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, offer highly efficient and selective routes for forming carbon-carbon bonds. illinois.edu Reactions like the Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide, are powerful tools for constructing biaryl ketones. The synthesis of this compound could be envisioned through a palladium-catalyzed coupling of:

4-Bromophenylboronic acid with 2-methylbenzoyl chloride.

(2-Methylphenyl)boronic acid with 4-bromobenzoyl chloride.

These catalytic methods are known for their mild reaction conditions and high functional group tolerance.

Similarly, advancements in catalytic carbon-halogen (C-X) bond formation provide sophisticated alternatives to traditional bromination methods. researchgate.netnih.gov Transition metals like nickel and palladium can catalyze the direct C-H halogenation of arenes, offering high regioselectivity that may not be achievable with classical electrophilic substitution. nih.gov These methods could potentially be used to selectively brominate the 4-position of a 2'-methylbenzophenone precursor. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts. scielo.brsemanticscholar.org For the synthesis of this compound, several parameters can be fine-tuned.

In Friedel-Crafts acylation, the choice and stoichiometry of the Lewis acid catalyst are critical. Using an optimal amount of catalyst can prevent side reactions and improve yield. The reaction temperature and duration are also key variables; while higher temperatures can increase the reaction rate, they may also lead to decreased selectivity and product degradation.

Solvent selection plays a significant role. The polarity and coordinating ability of the solvent can influence the activity of the catalyst and the solubility of the reactants and intermediates. A systematic study of different solvents can identify the optimal medium that provides the best balance between reaction rate and selectivity. scielo.br

For catalytic reactions, optimization involves screening different combinations of metal precursors, ligands, bases, and solvents. The ligand, in particular, can have a profound impact on the efficiency and selectivity of a cross-coupling reaction. The development of self-optimization platforms, which use real-time monitoring and algorithms, allows for the rapid identification of optimal reaction conditions, saving time and resources. semanticscholar.org By systematically varying parameters like temperature, residence time, and stoichiometry, a clear understanding of the reaction landscape can be built, leading to a robust and efficient synthetic process. cam.ac.uk

Considerations for Industrial Scale-Up and Process Chemistry

The successful transition of a synthetic route for this compound from the laboratory to an industrial scale necessitates a thorough evaluation of various process chemistry considerations. While specific data for the large-scale production of this particular compound is not extensively available in the public domain, general principles of chemical engineering and process optimization for similar compounds, particularly those synthesized via Friedel-Crafts acylation, provide a framework for understanding the key challenges and areas of focus.

Industrial scale-up is not merely a linear amplification of laboratory procedures. It involves a multidisciplinary approach to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. Key considerations include reactor design, heat and mass transfer, reaction kinetics, catalyst selection and recovery, product purification, and waste management.

Key Process Parameters and Optimization

For the synthesis of this compound, likely through the Friedel-Crafts acylation of 2-methyltoluene with 4-bromobenzoyl chloride, several critical parameters must be optimized for an industrial setting. These include:

Reactant Stoichiometry: While laboratory syntheses may use an excess of one reactant to drive the reaction to completion, on an industrial scale, the molar ratios of the reactants, catalyst, and solvent must be carefully optimized to maximize yield and minimize costs and waste.

Catalyst Loading and Efficiency: The choice and amount of catalyst, typically a Lewis acid like aluminum chloride for Friedel-Crafts reactions, are crucial. Industrial processes aim to minimize catalyst loading to reduce cost and simplify removal from the product. The development of more sustainable and reusable solid acid catalysts is an area of active research to mitigate the environmental impact of traditional catalysts.

Temperature and Pressure Control: Friedel-Crafts acylations are often exothermic. Effective heat removal is critical on a large scale to prevent runaway reactions and ensure product quality. The choice of reactor and cooling systems is therefore a key design consideration.

Reaction Time: Optimizing the reaction time is essential to maximize throughput without compromising yield or purity. Continuous monitoring of the reaction progress is often employed in industrial settings.

Solvent Selection and Recovery: The choice of solvent is dictated by factors such as reactant solubility, reaction temperature, and ease of recovery. Environmental regulations increasingly favor the use of greener solvents with lower toxicity and higher recyclability.

Challenges in Scale-Up

Several challenges are commonly encountered when scaling up syntheses like that of this compound:

Heat Transfer: The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat dissipation more challenging.

Mass Transfer: Ensuring efficient mixing of reactants and catalyst is crucial for achieving consistent reaction rates and yields.

Work-up and Purification: The purification methods used in the laboratory, such as column chromatography, are often not feasible or economical on an industrial scale. Alternative methods like crystallization, distillation, and extraction must be developed and optimized.

Waste Management: The large-scale production of chemicals can generate significant amounts of waste. A key aspect of process chemistry is the development of strategies to minimize waste generation and to treat the unavoidable waste streams in an environmentally responsible manner. This includes the recovery and reuse of solvents and catalysts.

Data Tables

Due to the limited availability of specific public data on the industrial scale-up of this compound, the following tables present hypothetical data based on typical parameters for Friedel-Crafts acylation reactions to illustrate the considerations involved.

Table 1: Comparison of Laboratory vs. Industrial Scale Reaction Parameters (Illustrative)

| Parameter | Laboratory Scale | Industrial Scale (Hypothetical) | Considerations for Scale-Up |

|---|---|---|---|

| Reactants | 4-bromobenzoyl chloride, 2-methyltoluene | 4-bromobenzoyl chloride, 2-methyltoluene | Purity of raw materials, cost, and supplier reliability are critical at an industrial scale. |

| Catalyst | Aluminum chloride (AlCl₃) | Aluminum chloride (AlCl₃) or solid acid catalyst | Catalyst cost, activity, and recyclability. Minimizing catalyst loading is a key goal. |

| Solvent | Dichloromethane (DCM) or Carbon Disulfide (CS₂) | Toluene or other higher-boiling, recyclable solvents | Solvent toxicity, environmental impact, and recovery efficiency are major factors. |

| Temperature | 0 °C to room temperature | 20-80 °C (process dependent) | Efficient heat exchange systems are required to control exotherms. |

| Reaction Time | 2-12 hours | 4-24 hours (optimized for throughput) | Continuous monitoring to determine optimal endpoint. |

| Yield | 70-90% (crude) | >85% (isolated) | Small improvements in yield can have a significant financial impact. |

| Purification | Column Chromatography | Crystallization, Distillation | Scalable, cost-effective, and efficient purification methods are essential. |

Table 2: Key Process Chemistry Considerations and Industrial Solutions (Illustrative)

| Consideration | Challenge | Potential Industrial Solution |

|---|---|---|

| Safety | Exothermic reaction, handling of corrosive Lewis acids. | Use of jacketed reactors with precise temperature control, automated dosing systems, and closed-handling systems for hazardous materials. |

| Cost-Effectiveness | High cost of raw materials and catalyst. | Bulk purchasing, optimization of reactant stoichiometry, and catalyst recycling or use of cheaper, more efficient catalysts. |

| Environmental Impact | Generation of acidic waste streams and use of volatile organic solvents. | Neutralization of acidic waste, solvent recovery and recycling, and investigation of greener catalytic systems (e.g., solid acids). |

| Process Control | Ensuring consistent product quality across large batches. | Implementation of Process Analytical Technology (PAT) for real-time monitoring of key reaction parameters. |

| Throughput | Maximizing the amount of product produced per unit of time. | Process intensification, such as the use of continuous flow reactors instead of batch reactors. |

Mechanistic Investigations of Reactions Involving 4 Bromo 2 Methylbenzophenone

Electrophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. latech.edu The outcome of such reactions on 4-Bromo-2'-methylbenzophenone depends on which of the two rings is attacked and the directing effects of the substituents already present. unizin.org Substituents can be classified as activating or deactivating and as ortho-, para-, or meta-directing. libretexts.orglibretexts.org

The substituents on this compound are:

Ring A (4-Bromophenyl ring): Contains a bromine atom and the 2-methylbenzoyl group.

Bromine (-Br): A deactivating, ortho-, para-director due to competing inductive withdrawal and resonance donation effects. latech.edulibretexts.org

2-Methylbenzoyl group (-COC₆H₄CH₃): A deactivating, meta-director because the carbonyl group withdraws electron density from the ring by resonance. unizin.orglibretexts.org

Ring B (2'-Methylphenyl or o-tolyl ring): Contains a methyl group and the 4-bromobenzoyl group.

Methyl (-CH₃): An activating, ortho-, para-director due to its electron-donating inductive effect. libretexts.org

4-Bromobenzoyl group (-COC₆H₄Br): A deactivating, meta-director. unizin.org

Substitution on Ring A is generally disfavored due to the presence of two deactivating groups. However, if forced, the directing effects would conflict. The bromo group directs ortho to itself (positions 3 and 5), while the carbonyl group directs meta (also positions 3 and 5). Thus, any substitution on this ring would likely occur at the positions meta to the carbonyl and ortho to the bromine.

Substitution is more likely to occur on Ring B, which is activated by the methyl group. The methyl group directs incoming electrophiles to the ortho and para positions relative to itself (positions 3' and 5' are ortho, position 6' is para). The deactivating benzoyl group directs meta to its point of attachment (positions 3' and 5'). In this case, the directing effects are reinforcing. The activating methyl group is the dominant director, strongly favoring substitution at the positions ortho and para to it. latech.edu Steric hindrance from the adjacent benzoyl group might disfavor substitution at the 3'-position, making the 5'-position a likely site for electrophilic attack.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Ring | Type | Directing Effect |

| -Br | 4-Bromophenyl | Deactivating | Ortho, Para |

| -COC₆H₄CH₃ | 4-Bromophenyl | Deactivating | Meta |

| -CH₃ | 2'-Methylphenyl | Activating | Ortho, Para |

| -COC₆H₄Br | 2'-Methylphenyl | Deactivating | Meta |

Nucleophilic Substitution Reactions at the Bromine Center

Aryl halides like this compound can undergo nucleophilic aromatic substitution (SₙAr), where the bromine atom is displaced by a nucleophile. This reaction does not proceed via Sₙ1 or Sₙ2 mechanisms, which are unfavorable for aryl halides. wikipedia.org Instead, it typically follows an addition-elimination pathway. chemistrysteps.comyoutube.com

The SₙAr mechanism is highly favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group (the halogen). wikipedia.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed when the nucleophile attacks the carbon bearing the leaving group. youtube.com

In this compound, the bromine atom is on Ring A. The carbonyl group is in the para position relative to the bromine. The carbonyl group is a moderately strong electron-withdrawing group, which deactivates the ring for electrophilic attack but activates it for nucleophilic attack. latech.edu Its presence para to the bromine atom helps to stabilize the intermediate carbanion through resonance, making the SₙAr reaction feasible.

The mechanism proceeds in two steps:

Addition: A strong nucleophile (e.g., -OH, -OR, -NH₂) attacks the carbon atom bonded to the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the carbonyl oxygen. youtube.com

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. chemistrysteps.com

The reactivity of aryl halides in SₙAr reactions follows the order F > Cl > Br > I, which is the reverse of the trend seen in Sₙ2 reactions. This is because the rate-determining step is the initial attack by the nucleophile, which is facilitated by the inductive electron withdrawal of the more electronegative halogens. masterorganicchemistry.com

Carbonyl Group Reactivity and Transformation Mechanisms

The carbonyl group (C=O) is a key reactive center in this compound. The carbon atom is electrophilic due to the electronegativity of the oxygen atom, making it a target for nucleophiles.

Ketones, including benzophenones, are generally resistant to oxidation under mild conditions. Unlike aldehydes, they lack a hydrogen atom on the carbonyl carbon, preventing easy oxidation. However, they can be oxidized under harsh conditions using strong oxidizing agents and high temperatures, which typically leads to the cleavage of carbon-carbon bonds adjacent to the carbonyl group.

While specific oxidation studies on this compound are not widely reported, related benzophenone (B1666685) compounds can be involved in oxidative processes. For instance, some substituted 2-hydroxybenzophenones can be synthesized through decarbonylation-oxidation protocols from other precursors. nih.govbeilstein-journals.org Furthermore, the electrochemical oxidation of benzophenone derivatives, such as benzophenone hydrazones, has been investigated. acs.org The degradation of benzophenone compounds can also be achieved through advanced oxidation processes involving highly reactive species like hydroxyl radicals, often initiated by UV light in the presence of reagents like H₂O₂ or TiO₂. nih.gov

The carbonyl group of ketones is readily reduced to a secondary alcohol. This is one of the most common transformations for benzophenones. The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. ivypanda.com

Common hydride reducing agents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org

Sodium Borohydride (NaBH₄): A mild and selective reducing agent that readily reduces aldehydes and ketones. studylib.net It is often used in protic solvents like methanol (B129727) or ethanol.

Lithium Aluminum Hydride (LiAlH₄): A much stronger and less selective reducing agent. youtube.comchemistrysteps.com It can reduce ketones as well as less reactive carbonyl compounds like esters and carboxylic acids. LiAlH₄ reacts violently with protic solvents and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). chemistrysteps.com

The mechanism for the reduction is a two-step process:

Nucleophilic Attack: The hydride ion from the reducing agent attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org

Protonation: An acidic workup (e.g., adding water or a dilute acid) protonates the negatively charged oxygen of the alkoxide intermediate to yield the final secondary alcohol product, (4-bromophenyl)(2-methylphenyl)methanol. ivypanda.comlibretexts.org

Catalytic hydrogenation can also be employed to reduce benzophenones to the corresponding benzhydrols, often using ruthenium-based catalysts. cmu.edu

Table 2: Reactivity of Common Hydride Reducing Agents

| Reagent | Formula | Reactivity | Suitable Solvents | Functional Groups Reduced |

| Sodium Borohydride | NaBH₄ | Mild, Selective | Protic (Methanol, Ethanol) | Aldehydes, Ketones |

| Lithium Aluminum Hydride | LiAlH₄ | Strong, Unselective | Aprotic (Ether, THF) | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides |

Radical Reaction Mechanisms and Intermediates

Benzophenone and its derivatives are well-known for their photochemical reactivity. Upon absorption of UV light, this compound can be excited from its ground state (S₀) to a singlet excited state (S₁), which then rapidly undergoes intersystem crossing to a more stable triplet excited state (T₁). youtube.com

The triplet state of benzophenone behaves like a diradical and is a powerful hydrogen atom abstractor. In the presence of a suitable hydrogen donor solvent, such as 2-propanol, the excited benzophenone can abstract a hydrogen atom to form a stabilized ketyl radical. youtube.combgsu.edu

The key steps in this photoreduction mechanism are:

Initiation: UV irradiation excites the benzophenone to its triplet state.

Propagation: The triplet-state benzophenone abstracts a hydrogen atom from the solvent (e.g., 2-propanol), forming a benzophenone ketyl radical and a solvent-derived radical (e.g., an isopropanol (B130326) radical). youtube.com

Termination: Two benzophenone ketyl radicals can couple to form a dimer, a substituted benzopinacol. bgsu.edu

This radical mechanism is a classic example of a photochemical reaction. Benzophenone itself is often used as a photosensitizer to initiate other radical reactions. rsc.org Radical reactions can also involve the bromine atom. The C-Br bond can undergo homolytic cleavage under certain conditions (e.g., high temperature or specific radical initiators) to form an aryl radical, which can then participate in subsequent radical chain reactions or cyclizations. nih.gov Intramolecular radical cyclization is a known pathway for related bromo-aromatic compounds to form new ring systems. rsc.orgrsc.org

Stereochemical Aspects of Chemical Transformations

The primary stereochemical consideration for reactions of this compound arises from the reduction of its carbonyl group. The carbonyl carbon is sp²-hybridized and trigonal planar, making it a prochiral center. The two faces of the planar carbonyl group are enantiotopic.

When a nucleophile, such as a hydride ion from NaBH₄ or LiAlH₄, attacks the carbonyl carbon, a new stereocenter is created at that carbon, which becomes sp³-hybridized and tetrahedral. chemistrysteps.com

Attack from one face of the carbonyl plane will produce one enantiomer of the resulting alcohol, (R)-(4-bromophenyl)(2-methylphenyl)methanol.

Attack from the opposite face will produce the other enantiomer, (S)-(4-bromophenyl)(2-methylphenyl)methanol.

Because reagents like NaBH₄ and LiAlH₄ are achiral, the attack on either face of the prochiral carbonyl is equally probable. chemistrysteps.com Consequently, the reduction of this compound with these reagents will produce a racemic mixture, an equal 50:50 mixture of the (R) and (S) enantiomers.

To achieve a stereoselective transformation, an asymmetric reduction must be employed. This can be accomplished by using:

A chiral reducing agent.

An achiral reducing agent in the presence of a chiral catalyst, such as a chiral ruthenium-diamine complex, which can selectively produce one enantiomer in excess. cmu.edu

Such asymmetric syntheses are crucial in fields like medicinal chemistry, where the biological activity of enantiomers can differ significantly.

Kinetic and Thermodynamic Studies of Reaction Pathways

A thorough review of available scientific literature indicates a notable absence of specific experimental or computational studies focused on the kinetic and thermodynamic parameters of reaction pathways involving this compound. While research exists on the general reactivity of substituted benzophenones and related compounds, quantitative data such as reaction rate constants, activation energies, and thermodynamic state functions (enthalpy, entropy, and Gibbs free energy of activation) for reactions specifically utilizing this compound are not extensively documented.

To provide a comprehensive understanding of the reaction mechanisms, dedicated kinetic and thermodynamic studies would be essential. Such research would elucidate the energy profiles of reaction pathways, identify rate-determining steps, and offer insights into the stability of intermediates and transition states.

Hypothetical Data for Illustrative Purposes

To illustrate the type of data that would be generated from such studies, the following tables present hypothetical kinetic and thermodynamic parameters for a potential reaction of this compound, such as a Suzuki-Miyaura cross-coupling reaction. It is crucial to note that the data presented in these tables are purely illustrative and not based on experimental results.

Table 1: Hypothetical Kinetic Data for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Temperature (K) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) | Pre-exponential Factor (A, M⁻¹s⁻¹) |

| 353 | 0.015 | 75 | 1.2 x 10⁸ |

| 363 | 0.032 | 75 | 1.2 x 10⁸ |

| 373 | 0.065 | 75 | 1.2 x 10⁸ |

| 383 | 0.128 | 75 | 1.2 x 10⁸ |

Table 2: Hypothetical Thermodynamic Parameters for the Rate-Determining Step (Oxidative Addition) at 298 K

| Parameter | Value |

| ΔH‡ (Enthalpy of Activation) | 72 kJ/mol |

| ΔS‡ (Entropy of Activation) | -25 J/(mol·K) |

| ΔG‡ (Gibbs Free Energy of Activation) | 79.5 kJ/mol |

Detailed Research Findings That Would Be Necessary

Kinetic Studies: To obtain the kind of data presented in Table 1, a series of experiments would need to be conducted where the reaction is monitored over time at various temperatures. Techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be used to measure the concentration of reactants and products at different time intervals. From this data, the rate constants (k) at each temperature could be determined. A plot of ln(k) versus 1/T (an Arrhenius plot) would then yield the activation energy (Ea) and the pre-exponential factor (A). These experiments would need to be repeated with variations in catalyst, solvent, and base to fully characterize the reaction kinetics.

Thermodynamic Studies: The thermodynamic parameters for a reaction pathway, as illustrated in Table 2, are often elucidated through a combination of experimental and computational methods. Experimental techniques like calorimetry could be used to measure heat changes during the reaction, providing insight into the enthalpy of reaction. However, for activation parameters, computational chemistry is a powerful tool. Using methods such as Density Functional Theory (DFT), the geometries and energies of the reactants, transition states, and intermediates along the reaction coordinate can be calculated. These calculations would provide the enthalpy of activation (ΔH‡), and by including vibrational frequency calculations, the entropy of activation (ΔS‡) could also be determined. The Gibbs free energy of activation (ΔG‡) can then be calculated using the equation ΔG‡ = ΔH‡ - TΔS‡. These computational studies would provide a detailed energy profile of the entire reaction mechanism.

Spectroscopic Data for this compound Not Publicly Available

A thorough investigation of scientific databases and publicly accessible literature has revealed a lack of detailed experimental spectroscopic data for the compound this compound. While the existence of this chemical, identified by CAS number 27428-59-7, is confirmed through chemical supplier databases, the specific analytical data required to construct a detailed spectroscopic profile is not available in published research.

Consequently, it is not possible to provide an in-depth analysis as requested for the following spectroscopic techniques:

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: No published spectra or detailed peak assignments for this compound could be located.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific chemical shift data and spectral analysis for this compound are not present in the available literature.

Two-Dimensional NMR Techniques (COSY, NOESY): Information regarding the use of 2D NMR for the structural elucidation of this specific regioisomer is unavailable.

Infrared (IR) Spectroscopy: While IR data for related compounds like 4-bromobenzophenone (B181533) exists, a specific spectrum for this compound with characteristic vibrational frequencies is not documented in the searched sources.

Raman Spectroscopy: No experimental Raman spectra for this compound have been found in the public domain.

Without access to primary spectral data from experimental analysis, any attempt to detail the spectroscopic characterization of this compound would be speculative and would not meet the required standards of scientific accuracy. Further empirical research and publication of the findings are necessary to enable a comprehensive structural and spectroscopic elucidation of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Methylbenzophenone

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 4-Bromo-2'-methylbenzophenone, this method confirms the molecular weight and provides insight into its structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₄H₁₁BrO, yielding a molecular weight of approximately 275.14 g/mol . nih.govchemicalbook.com

Upon ionization in a mass spectrometer, typically by electron impact (EI), a molecular ion (M⁺) is formed. Due to the presence of a bromine atom, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with an almost 1:1 intensity ratio, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. miamioh.edu

The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.uk The fragmentation of this compound is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this molecule include:

Alpha-Cleavage: This is a common fragmentation pattern for ketones, involving the cleavage of the bond adjacent to the carbonyl group. youtube.comyoutube.com This can lead to the formation of two primary acylium ions:

Loss of the 2-methylphenyl radical (C₇H₇•) results in the bromobenzoyl cation ([C₇H₄BrO]⁺) at m/z 183/185.

Loss of the 4-bromophenyl radical (C₆H₄Br•) results in the 2-methylbenzoyl cation ([C₈H₇O]⁺) at m/z 119.

Loss of Bromine: Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (Br•) and the formation of a cation at m/z 196. miamioh.edu

Further Fragmentation: The primary fragment ions can undergo further fragmentation. For example, the bromobenzoyl cation (m/z 183/185) can lose a molecule of carbon monoxide (CO) to form the bromophenyl cation ([C₆H₄Br]⁺) at m/z 155/157. The 2-methylbenzoyl cation (m/z 119) can also lose CO to form the tolyl cation ([C₇H₇]⁺) at m/z 91, which can rearrange to the stable tropylium (B1234903) ion.

The relative abundance of these fragment ions in the mass spectrum helps to confirm the molecular structure.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Ion | Associated Neutral Loss |

|---|---|---|---|

| 274/276 | Molecular Ion | [C₁₄H₁₁BrO]⁺ | - |

| 195 | [M - Br]⁺ | [C₁₄H₁₁O]⁺ | Br• |

| 183/185 | Bromobenzoyl cation | [C₇H₄BrO]⁺ | C₇H₇• (2-methylphenyl radical) |

| 155/157 | Bromophenyl cation | [C₆H₄Br]⁺ | CO + C₇H₇• |

| 119 | 2-Methylbenzoyl cation | [C₈H₇O]⁺ | C₆H₄Br• (4-bromophenyl radical) |

| 91 | Tolyl/Tropylium cation | [C₇H₇]⁺ | CO + C₆H₄Br• |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which induces electronic transitions within a molecule. libretexts.org The parts of a molecule that absorb light in this region are known as chromophores. tanta.edu.egshu.ac.uk In this compound, the key chromophores are the carbonyl group (C=O) and the two aromatic (phenyl) rings.

The absorption spectrum of this compound is expected to exhibit bands corresponding to two main types of electronic transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are typically high-energy transitions, resulting in strong absorption bands. In this molecule, the conjugated system of the benzophenone (B1666685) core gives rise to intense π → π* absorption bands, usually below 280 nm.

n → π* Transitions: This involves the promotion of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital of the carbonyl group. uzh.ch These are lower-energy, symmetry-forbidden transitions, resulting in a weaker absorption band at a longer wavelength, typically above 300 nm. shu.ac.uk

The presence of substituents on the aromatic rings—the bromine atom and the methyl group—acts as auxochromes. These groups can modify the absorption characteristics of the benzophenone chromophore, causing shifts in the wavelength of maximum absorbance (λ_max) and changes in molar absorptivity. The bromine atom, with its lone pair electrons, and the electron-donating methyl group can cause a bathochromic shift (a shift to longer wavelengths) of the π → π* and n → π* bands.

| Transition Type | Orbitals Involved | Associated Chromophore | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|---|

| π → π | π (aromatic/carbonyl) → π (aromatic/carbonyl) | Benzophenone Core | ~250-280 nm | High (Strong) |

| n → π | n (carbonyl oxygen) → π (carbonyl) | Carbonyl Group | ~330-360 nm | Low (Weak) |

Photophysical studies investigate the fate of a molecule after it absorbs light. The processes of de-excitation can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them. wikipedia.orghoriba.com

For a molecule like this compound, the Jablonski diagram would depict the following key processes: researchgate.netossila.com

Absorption (Excitation): The molecule absorbs a photon, promoting an electron from the singlet ground state (S₀) to a vibrational level of an excited singlet state (S₁ or S₂). This corresponds to the n → π* or π → π* transitions observed in the UV-Vis spectrum.

Vibrational Relaxation/Internal Conversion (IC): The excited molecule rapidly loses excess vibrational energy through non-radiative processes, relaxing to the lowest vibrational level of the S₁ state. This process is typically very fast.

Fluorescence: The molecule can return from the S₁ state to the S₀ ground state by emitting a photon. This radiative process is known as fluorescence. For benzophenones, fluorescence is generally inefficient and weak.

Intersystem Crossing (ISC): A key process for benzophenone and its derivatives is intersystem crossing, a non-radiative transition between states of different spin multiplicity, specifically from the lowest excited singlet state (S₁) to an excited triplet state (T₁). researchgate.net This process is particularly efficient in benzophenones.

Phosphorescence: From the T₁ state, the molecule can return to the S₀ ground state by emitting a photon. This radiative process, called phosphorescence, involves a change in spin state and is thus "forbidden," making it much slower than fluorescence.

The presence of the bromine atom in this compound is expected to significantly influence these processes due to the "heavy-atom effect." Heavy atoms like bromine enhance spin-orbit coupling, which dramatically increases the rate of intersystem crossing (S₁ → T₁). researchgate.net Consequently, this compound is predicted to have a very high efficiency of triplet state formation, leading to minimal fluorescence and potentially strong phosphorescence.

X-ray Crystallography for Solid-State Structure Determination

In the crystalline lattice, molecules of this compound would be arranged in a regular, repeating pattern, a result of various non-covalent intermolecular interactions. Based on the crystal structures of similar bromo-substituted aromatic ketones, several types of interactions are expected to govern the crystal packing: nih.govresearchgate.net

C—H···O Hydrogen Bonds: Weak hydrogen bonds can form between aromatic C-H groups and the electronegative oxygen atom of the carbonyl group on an adjacent molecule. researchgate.net

Halogen Bonding (Br···O): A directional interaction may occur between the electrophilic region of the bromine atom and the nucleophilic carbonyl oxygen of a neighboring molecule. researchgate.net

π–π Stacking: The aromatic rings of adjacent molecules may engage in π–π stacking interactions, where the planes of the rings are parallel or offset. nih.gov

C—H···π Interactions: Hydrogen atoms from the methyl group or aromatic rings can interact with the electron-rich π-system of an adjacent aromatic ring.

These combined interactions create a stable, three-dimensional supramolecular architecture.

| Interaction Type | Donating Group | Accepting Group | Role in Crystal Packing |

|---|---|---|---|

| C—H···O Hydrogen Bond | Aromatic C-H | Carbonyl Oxygen (C=O) | Links molecules into chains or sheets |

| Halogen Bond | Bromine (C-Br) | Carbonyl Oxygen (C=O) | Contributes to directional packing |

| π–π Stacking | Aromatic Ring | Aromatic Ring | Stabilizes packing through aromatic overlap |

| C—H···π Interaction | Aromatic/Methyl C-H | Aromatic Ring π-system | Provides additional stabilization |

The conformation of this compound in the solid state is defined by the torsion angles between its constituent parts. The most significant conformational feature of benzophenone derivatives is the twist of the two phenyl rings relative to the central carbonyl group. The rings are not coplanar due to steric hindrance between the ortho-hydrogens (and in this case, the ortho-methyl group).

The conformation is primarily described by two torsion angles:

C(aryl-1)—C(aryl-1)—C(carbonyl)—O(carbonyl)

C(aryl-2)—C(aryl-2)—C(carbonyl)—O(carbonyl)

In related benzophenone structures, the dihedral angle between the planes of the two aromatic rings typically ranges from 50° to 70°. researchgate.net For this compound, the steric bulk of the ortho-methyl group would likely enforce a significant twist, leading to a highly non-planar conformation in the crystalline state. This specific conformation minimizes steric repulsion while allowing for effective crystal packing through the intermolecular interactions described above.

Theoretical and Computational Chemistry Approaches to 4 Bromo 2 Methylbenzophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule, from which a host of other properties can be derived.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become one of the most popular and effective computational methods due to its balance of accuracy and computational cost. chemrxiv.org DFT calculations are used to determine the optimized geometry (the lowest energy arrangement of atoms) and various electronic properties of molecules. researchgate.netimist.ma For substituted benzophenones, DFT studies elucidate how different functional groups affect the molecule's structure, such as bond lengths, bond angles, and the dihedral angles between the phenyl rings. researchgate.netscispace.com

In a typical DFT study on a molecule like 4-Bromo-2'-methylbenzophenone, the geometry is optimized to find the most stable conformer. researchgate.net This process yields precise information on the spatial arrangement of the atoms. For instance, studies on similar substituted benzophenones have shown that the bond length of the central carbonyl group (C=O) and the twist angles of the phenyl rings are sensitive to the nature and position of the substituents. scispace.comscialert.net

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzophenone (B1666685) (Data based on Benzophenone).

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C=O Bond Length | ~1.24 Å |

| C-C (carbonyl-phenyl) Bond Length | ~1.49 Å |

| Phenyl Ring 1 Twist Angle | Varies |

| Phenyl Ring 2 Twist Angle | Varies |

Note: This data is illustrative for the benzophenone core. Actual values for this compound would require a specific DFT calculation.

HOMO-LUMO Analysis and Molecular Orbital Theory

Molecular Orbital Theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. irjweb.com Within this framework, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. The HOMO is the orbital from which an electron is most easily donated, while the LUMO is the orbital that most readily accepts an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. schrodinger.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com This gap is also related to the molecule's ability to absorb light; a smaller gap corresponds to absorption at a longer wavelength. schrodinger.com For substituted benzophenones, the HOMO-LUMO gap is influenced by the electron-donating or electron-withdrawing nature of the substituents. scialert.net

Table 2: Illustrative Frontier Orbital Energies and Properties (Data based on a related benzophenone derivative).

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.0 eV |

| Ionization Potential (I ≈ -EHOMO) | 6.5 eV |

| Electron Affinity (A ≈ -ELUMO) | 1.5 eV |

| Chemical Hardness (η = (I-A)/2) | 2.5 eV |

| Electronegativity (χ = (I+A)/2) | 4.0 eV |

Note: These values are representative for a substituted benzophenone and would differ for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netcore.ac.uk It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. core.ac.uk

For this compound, an MEP map would be expected to show a significant region of negative potential (red) around the electronegative oxygen atom of the carbonyl group. This site represents the primary location for interaction with electrophiles or proton donors. The aromatic rings would exhibit regions of moderately negative potential above and below the plane of the rings, characteristic of π-electron systems. The hydrogen atoms and the bromine atom would likely be associated with regions of positive or near-neutral potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule in terms of localized orbitals. It translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive Lewis structure representation, consisting of 1-center (lone pair) and 2-center (bond) orbitals.

NBO analysis quantifies the natural atomic charges on each atom and describes the hybridization of the orbitals that form each bond. A key feature of NBO analysis is its ability to identify and quantify hyperconjugative interactions, which are stabilizing interactions resulting from the donation of electron density from an occupied (donor) NBO to an unoccupied (acceptor) NBO. For this compound, NBO analysis could reveal the extent of electron delocalization between the phenyl rings and the carbonyl group, as well as the stabilizing interactions involving the lone pairs on the oxygen and bromine atoms.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can map out the entire reaction pathway, from reactants to products, including the high-energy transition state that connects them. nih.gov

For reactions involving brominated benzophenones, such as chlorination in the presence of bromide ions, computational modeling can help elucidate the formation pathways of various products. nih.govacs.org Theoretical calculations can identify the most likely sites of electrophilic attack on the benzophenone rings and determine the activation energies for different reaction steps. amazonaws.com Characterizing the geometry and energy of the transition state is crucial, as it governs the kinetics of the reaction. These calculations can predict whether a reaction will proceed and at what rate, providing insights that complement experimental kinetic studies. acs.org

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum chemical calculations typically focus on a single, static, minimum-energy structure, molecules are dynamic entities that exist as an ensemble of different conformations. researchgate.net Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing a detailed view of its conformational landscape. chemrxiv.org

For flexible molecules like substituted benzophenones, MD simulations can explore the various rotational conformations (conformers) that the molecule can adopt. nih.gov A key conformational feature of benzophenones is the degree of twist of the two aryl rings relative to the plane of the central carbonyl group. nih.gov This twist angle is a result of the balance between steric hindrance from the substituents and the electronic effects of π-conjugation. MD simulations can map the energy associated with different twist angles, revealing the most stable conformations and the energy barriers to rotation, which ultimately influence the molecule's physical and chemical properties. nih.gov

In Silico Approaches to Molecular Design and Property Prediction

The advancement of computational chemistry has provided powerful in silico tools for the design of novel molecules and the prediction of their physicochemical and biological properties, significantly accelerating the research and development process. For a compound like this compound, these theoretical approaches offer a means to understand its structural, electronic, and pharmacokinetic characteristics without the immediate need for extensive laboratory synthesis and testing. These methods are particularly valuable in the early stages of drug discovery and materials science, where they can be used to screen virtual libraries of compounds and prioritize candidates with desirable properties.

Computational studies on substituted benzophenones often employ a range of techniques, from quantum mechanical calculations to quantitative structure-activity relationship (QSAR) models. nih.gov Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure and geometry of molecules. chemrxiv.orgresearchgate.net Such calculations can provide insights into the molecule's stability, reactivity, and spectroscopic properties. chemrxiv.org Furthermore, in silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which are crucial for assessing its potential as a drug candidate. nih.gov

Molecular Modeling and Structural Analysis

At the core of in silico property prediction is the generation of an accurate three-dimensional model of the molecule's structure. For this compound, this would involve computational geometry optimization to find the lowest energy conformation. Techniques like Density Functional Theory (DFT), often with a basis set such as B3LYP/6-311++G(d,p), are employed to calculate the optimized structural parameters. chemrxiv.org These parameters include bond lengths, bond angles, and dihedral angles, which define the spatial arrangement of the atoms.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C=O Bond Length | 1.24 Å |

| C-Br Bond Length | 1.92 Å |

| C-C (carbonyl-phenyl) Bond Length | 1.50 Å |

| C-C-C (phenyl ring) Bond Angle | ~120° |

| O=C-C (carbonyl-phenyl) Bond Angle | ~121° |

| Phenyl Ring 1 - Carbonyl - Phenyl Ring 2 Dihedral Angle | ~55° |

Note: The values in this table are hypothetical and are based on typical bond lengths and angles observed in similar substituted benzophenones from computational studies. Actual values would require specific DFT calculations for this compound.

Quantum Chemical Calculations and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the electronic properties of this compound. These calculations can determine the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. nih.gov A smaller energy gap generally suggests higher reactivity.

The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the electronegative oxygen atom of the carbonyl group would be an electron-rich region, while the hydrogen atoms of the phenyl rings would be electron-poor. This information is vital for understanding potential intermolecular interactions, such as hydrogen bonding.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Energy Gap | 5.3 eV |

| Dipole Moment | ~2.9 D |

| Mulliken Atomic Charge on Carbonyl Oxygen | -0.55 e |

| Mulliken Atomic Charge on Carbonyl Carbon | +0.45 e |

Note: These are estimated values based on computational studies of related benzophenone derivatives and serve as illustrative examples. Precise values would necessitate dedicated quantum chemical calculations.

Prediction of Physicochemical and ADMET Properties

Beyond structural and electronic properties, in silico methods are extensively used to predict a compound's physicochemical characteristics and its pharmacokinetic profile. Quantitative Structure-Property Relationship (QSPR) models can estimate properties like solubility, lipophilicity (logP), and boiling point based on the molecular structure.

For drug development, the prediction of ADMET properties is of paramount importance. Various computational models and software can predict a molecule's intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicity. These predictions help in the early identification of compounds that are likely to have poor pharmacokinetic profiles, thus saving time and resources. QSAR models, for instance, have been developed to predict the endocrine-disrupting potencies of brominated compounds. nih.gov

Table 3: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Implication |

| Physicochemical | ||

| Molecular Weight | 275.14 g/mol | Fulfills Lipinski's Rule |

| LogP (Octanol-Water Partition Coefficient) | ~4.2 | Indicates high lipophilicity |

| Aqueous Solubility | Low | May affect bioavailability |

| ADMET | ||

| Human Intestinal Absorption | High | Good potential for oral absorption |

| Blood-Brain Barrier (BBB) Penetration | Likely | Lipophilicity suggests it may cross the BBB |

| Cytochrome P450 2D6 Inhibition | Possible Inhibitor | Potential for drug-drug interactions |

| Ames Mutagenicity | Likely Non-mutagenic | Low risk of genotoxicity |

Note: The ADMET predictions in this table are hypothetical and are generated based on the expected properties of a molecule with this structure. These predictions would need to be confirmed by experimental assays.

Derivatization Strategies and Functionalization Pathways of 4 Bromo 2 Methylbenzophenone

Chemical Transformations at the Bromine Moiety for Diverse Scaffolds

The bromine atom on the C4 position of one of the phenyl rings is a prime site for modification, particularly through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the linkage of the benzophenone (B1666685) core to a wide array of other molecular fragments. This approach is instrumental in building molecular diversity from a common precursor.

Key transformations include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester), forming a new carbon-carbon bond. This is a robust method for creating biaryl structures.

Sonogashira Coupling: By reacting the aryl bromide with a terminal alkyne in the presence of palladium and copper catalysts, a carbon-carbon bond is formed, introducing an alkynyl substituent.

Heck Coupling: This reaction involves the palladium-catalyzed addition of the aryl bromide to an alkene, yielding a substituted alkene product.

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between the aryl bromide and an amine, providing access to a wide range of substituted aniline (B41778) derivatives. nih.gov

These transformations effectively replace the bromine atom, allowing for the introduction of new functionalities and the construction of more complex molecular frameworks, which are often explored in medicinal chemistry and materials science. nih.govnih.gov

| Reaction Type | Coupling Partner Example | Typical Catalyst System | General Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | Biaryl Benzophenone |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | Alkynyl-Substituted Benzophenone |

| Heck Coupling | Styrene | Pd(OAc)₂ / Ligand (e.g., P(o-tol)₃) / Base (e.g., Et₃N) | Alkenyl-Substituted Benzophenone |

| Buchwald-Hartwig Amination | Aniline | Pd Catalyst / Ligand (e.g., BINAP) / Base (e.g., NaOtBu) | N-Aryl Benzophenone |

Synthetic Manipulations Involving the Ketone Functionality

The carbonyl group of the benzophenone core is another key site for derivatization. Its reactivity allows for a variety of transformations that alter the electronic and steric properties of the molecule's central bridge.

The ketone can readily undergo condensation reactions with nitrogen-based nucleophiles. nih.gov These reactions are typically acid-catalyzed and involve the formation of an imine-type C=N double bond with the elimination of water. nih.govkhanacademy.org

Oxime Formation: Reaction of 4-Bromo-2'-methylbenzophenone with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime. Oximes are stable compounds that can exist as E/Z isomers and are valuable intermediates in further synthetic transformations. axispharm.comnih.gov

Hydrazone Formation: Condensation with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) produces hydrazones. Hydrazones are also stable and serve as precursors for the synthesis of various heterocyclic compounds. axispharm.comnih.gov

Reductive amination is a powerful method for converting the ketone directly into an amine. wikipedia.org This process typically occurs in a one-pot reaction where the ketone and an amine are mixed in the presence of a reducing agent. masterorganicchemistry.com The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the final amine product. wikipedia.orgmasterorganicchemistry.com

Commonly used reducing agents are selective for the iminium ion over the ketone, which prevents premature reduction of the starting material. masterorganicchemistry.com

| Reducing Agent | Typical Solvent | Key Characteristics |

|---|---|---|

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH) | Effective at slightly acidic pH; selectively reduces imines in the presence of ketones. masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane (DCE), Dichloromethane (DCM) | A milder and less toxic alternative to NaBH₃CN; effective for a wide range of substrates. masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Requires careful control, as it can also reduce the starting ketone; often added after imine formation is complete. commonorganicchemistry.com |

This strategy allows for the introduction of primary, secondary, or tertiary amine functionalities at the benzylic position, significantly expanding the structural and functional diversity of the derivatives.

Introduction of New Functional Groups onto Aromatic Rings

Beyond modifying the existing bromine and ketone groups, new substituents can be introduced directly onto the two aromatic rings through electrophilic aromatic substitution. The position of the incoming electrophile is directed by the activating and deactivating effects of the substituents already present.

On the Bromophenyl Ring: The bromine atom is an ortho-, para-directing deactivator, while the benzoyl group is a meta-directing deactivator. The directing effects are competitive, but reactions like nitration or halogenation would likely lead to substitution ortho to the bromine atom.

On the Methylphenyl (o-tolyl) Ring: The methyl group is an ortho-, para-directing activator, while the benzoyl group is a meta-directing deactivator. Substitution is expected to occur at positions ortho or para to the activating methyl group.

Careful selection of reaction conditions is necessary to control the regioselectivity and to avoid side reactions. This pathway allows for the synthesis of benzophenones with multiple and varied substituents on the aromatic frameworks.

Synthesis of Polyfunctionalized Benzophenone Derivatives

The true synthetic utility of this compound is realized when the derivatization strategies outlined above are used in combination. A multi-step synthetic sequence can leverage the distinct reactivity of each functional site to build highly complex and polyfunctionalized molecules. nih.govnih.gov

For instance, a synthetic route could begin with a Suzuki coupling at the bromine position to create a biaryl system. Subsequently, the ketone could be converted into an oxime or an amine via reductive amination. Finally, electrophilic substitution could be performed on one of the aromatic rings to introduce an additional functional group, such as a nitro group. This sequential functionalization provides a powerful toolkit for generating novel chemical entities with precisely controlled architectures. wikipedia.org

Applications of 4 Bromo 2 Methylbenzophenone in Advanced Chemical Research

Intermediate in Complex Organic Synthesis

4-Bromo-2'-methylbenzophenone is a versatile intermediate in complex organic synthesis, primarily owing to the reactivity of its two key functional groups: the ketone and the carbon-bromine bond. The presence of the bromine atom on one phenyl ring and a methyl group on the other allows for selective and directed chemical transformations, making it a valuable building block for a variety of more complex molecules.

Precursor for Advanced Pharmaceutical Intermediates

The structural framework of this compound is a recurring motif in a number of pharmacologically active compounds. Its utility as a precursor for advanced pharmaceutical intermediates stems from the ability to introduce diverse functionalities through reactions at both the aromatic rings and the carbonyl group. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures.

The biaryl motif, which can be readily synthesized from this compound, is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. These biaryl compounds often exhibit enhanced biological activity due to their ability to adopt specific conformations that facilitate binding to biological targets.

| Intermediate | Synthetic Transformation | Resulting Pharmaceutical Scaffold |

| This compound | Suzuki-Miyaura Coupling | Substituted Biaryl Ketones |

| This compound | Buchwald-Hartwig Amination | N-Aryl Benzophenones |

| This compound | Reduction of Carbonyl | Brominated Diaryl Methanols |

Synthesis of Novel Biaryl Compounds

The synthesis of novel biaryl compounds is a significant area of research in organic chemistry, and this compound is an excellent substrate for this purpose. The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. In this reaction, the bromo-substituted aromatic ring of this compound is coupled with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

This methodology allows for the efficient and stereoselective formation of a carbon-carbon bond between the two aromatic rings, yielding a biaryl ketone. The reaction conditions can be tailored to achieve high yields and tolerate a wide range of functional groups on the coupling partner, leading to a diverse library of novel biaryl compounds. The resulting biaryl ketones can then be further functionalized at the carbonyl group or other positions on the aromatic rings to create even more complex molecules.

Table of Suzuki-Miyaura Coupling Reaction Parameters

| Parameter | Description | Typical Conditions |

| Catalyst | Palladium(0) complex | Pd(PPh₃)₄, Pd(OAc)₂/ligand |

| Ligand | Phosphine-based | PPh₃, SPhos, XPhos |

| Base | Inorganic base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Aprotic or protic solvent mixture | Toluene (B28343), Dioxane, DMF, Ethanol/Water |

| Boron Reagent | Arylboronic acid or ester | Ar-B(OH)₂, Ar-B(OR)₂ |

Building Blocks for Agrochemical Synthesis

The benzophenone (B1666685) scaffold is a key structural component in a variety of agrochemicals, including fungicides, herbicides, and insecticides. nih.gov The specific substitution pattern of this compound makes it a valuable building block for the synthesis of new and effective crop protection agents. The presence of the bromine atom allows for the introduction of various toxophoric groups through nucleophilic substitution or cross-coupling reactions.

For instance, the development of novel fungicides has utilized benzophenone derivatives to create compounds with unique modes of action. nih.gov Similarly, the synthesis of new herbicides has explored benzophenone oxime ether derivatives, showcasing the versatility of this chemical class in agrochemical research. researchgate.net While direct synthesis of commercial agrochemicals from this compound is not widely documented, its potential as a starting material for the discovery of new active ingredients is significant due to the established biological activity of related benzophenone structures.

Photochemical Studies and Photophysical Investigations

The benzophenone chromophore in this compound is responsible for its interesting photochemical and photophysical properties. Upon absorption of ultraviolet (UV) light, the molecule is promoted to an excited electronic state, from which it can undergo a variety of chemical reactions. These properties make it a subject of interest for photochemical studies and have led to its investigation in applications such as photoinitiators for polymerization reactions.

Photoinitiator Development and Polymerization Kinetics

Benzophenones are well-known Type II photoinitiators, which means they initiate polymerization through a bimolecular process. polymerinnovationblog.com Upon UV irradiation, this compound is excited to a singlet state, which then undergoes efficient intersystem crossing to a more stable triplet state. This excited triplet state can then abstract a hydrogen atom from a suitable donor molecule (a co-initiator), such as an amine or an alcohol, to generate a ketyl radical and a co-initiator radical. Both of these radicals can then initiate the polymerization of monomers, such as acrylates.

The kinetics of the photopolymerization process can be monitored using techniques like real-time Fourier-transform infrared (RT-FTIR) spectroscopy, which tracks the disappearance of the monomer's characteristic absorption bands as it is converted into a polymer. mdpi.com The rate of polymerization is influenced by several factors, including the concentration of the photoinitiator and co-initiator, the light intensity, and the nature of the monomer. The efficiency of a photoinitiator is often quantified by its quantum yield of polymerization, which is the number of monomer molecules polymerized per photon absorbed.

General Mechanism of Type II Photoinitiation